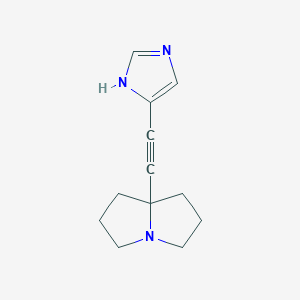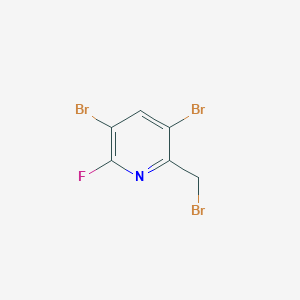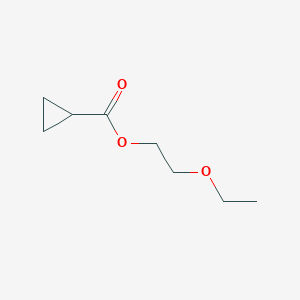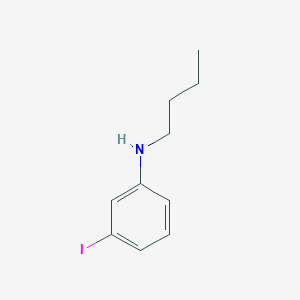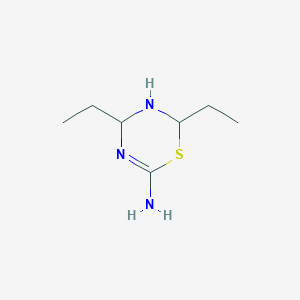
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine is an organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with methyl groups and bis(2,4,6-trimethylphenyl)amine groups
Méthodes De Préparation
The synthesis of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2,6-diamine with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. Industrial production methods may involve continuous-flow synthesis techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or the phenyl groups are substituted with other functional groups.
Applications De Recherche Scientifique
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. It may exhibit antimicrobial or anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
4-Methyl-N~2~,N~6~-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine can be compared with similar compounds such as:
2,4,6-Trimethylpyridine: This compound shares the pyridine ring with methyl substitutions but lacks the bis(2,4,6-trimethylphenyl)amine groups, making it less complex and with different reactivity.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): This compound has a similar bisphenol structure but differs in the presence of tert-butyl groups and the absence of the pyridine ring.
N,N’-Bis(2,4,6-trimethylphenyl)ethylenediamine: This compound is structurally similar but has an ethylenediamine backbone instead of a pyridine ring, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
473465-37-1 |
|---|---|
Formule moléculaire |
C24H29N3 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
4-methyl-2-N,6-N-bis(2,4,6-trimethylphenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C24H29N3/c1-14-8-17(4)23(18(5)9-14)26-21-12-16(3)13-22(25-21)27-24-19(6)10-15(2)11-20(24)7/h8-13H,1-7H3,(H2,25,26,27) |
Clé InChI |
NMPQTOHNWWRMCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC2=CC(=CC(=N2)NC3=C(C=C(C=C3C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


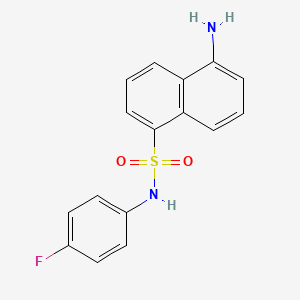
![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![5-[(6S)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12589703.png)
![1-Naphthalenecarbonitrile, 4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-](/img/structure/B12589730.png)
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
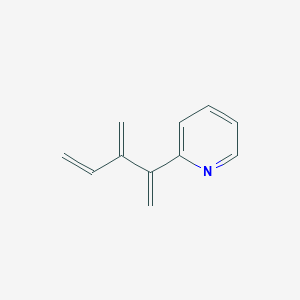
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
